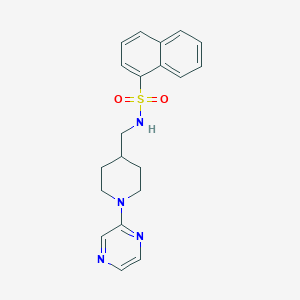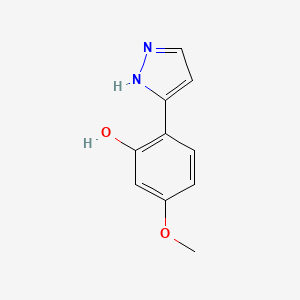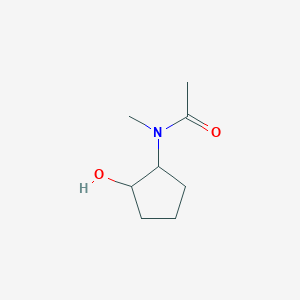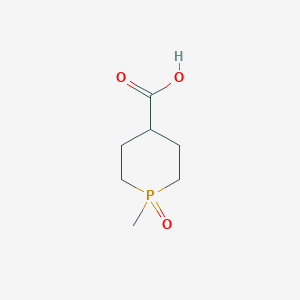
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
1. PET Imaging Applications
- Naphthalene-sulfonamides, including variants similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds, specifically carbon-11 labeled naphthalene-sulfonamides, are explored as PET agents for imaging of human CCR8, a chemokine receptor involved in immune system functioning (Wang et al., 2008).
2. Neuropharmacological Research
- Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally related to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been studied as potential 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. These compounds show promise for the treatment of central nervous system (CNS) disorders due to their distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
3. Enhancement of Nerve Growth
- Compounds similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth, indicating potential applications in neurodegenerative diseases and nerve regeneration research (Williams et al., 2010).
4. Molecular Interaction Studies
- Studies on molecular interactions of compounds structurally related to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, particularly with cannabinoid receptors, provide insights into drug-receptor interactions and aid in the development of new pharmacological agents (Shim et al., 2002).
5. Molecular Structure and Electronic Properties
- The molecular structure and electronic properties of sulfonamide compounds, including those similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been studied using methods like Density Functional Theory (DFT). These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in various fields (Sarojini et al., 2012).
6. Development of Atypical Antipsychotic Agents
- Research has been conducted on the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, related to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, as potential atypical antipsychotic agents, showing affinity for serotonin receptors. This indicates their potential in treating psychiatric disorders (Park et al., 2010).
7. Nanotechnology and Catalysis
- Research has shown the use of similar compounds in nanotechnology and catalysis, particularly in the synthesis of certain naphthalene derivatives under specific conditions. This highlights their application in material science and industrial chemistry (Mokhtary & Torabi, 2017).
8. Anticonvulsant Activity Evaluation
- Studies on naphthalen-2-yl acetate and related derivatives, which are structurally similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have shown potential as anticonvulsant agents. This opens up new avenues for the development of treatments for epilepsy and related disorders (Ghareb et al., 2017).
特性
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,19-7-3-5-17-4-1-2-6-18(17)19)23-14-16-8-12-24(13-9-16)20-15-21-10-11-22-20/h1-7,10-11,15-16,23H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSASEKMSCSALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2605596.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)




![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)